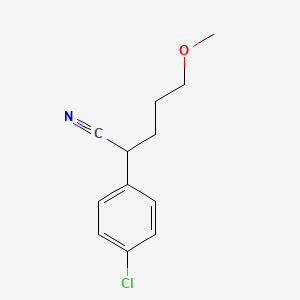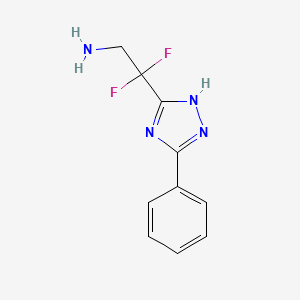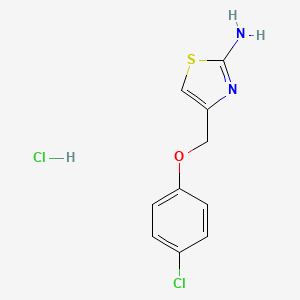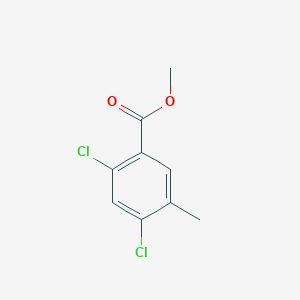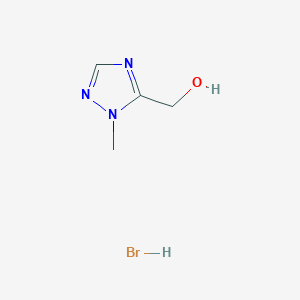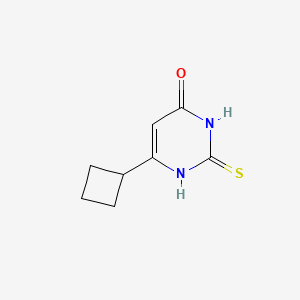![molecular formula C9H11ClN2O B1461173 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol CAS No. 284489-44-7](/img/structure/B1461173.png)
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol
Übersicht
Beschreibung
“4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol” is a chemical compound with the molecular formula C9H11ClN2O . It is related to cresols, which are a group of aromatic organic compounds that are either natural or manufactured .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2- (1- (4-methoxyphenyl)-4,5-diphenyl-1 H -imidazol-2-yl)phenol ( HL ), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate and anisidine .Wissenschaftliche Forschungsanwendungen
DNA Interaction and Biological Efficacies
A study has synthesized a zinc complex of 4-chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol and explored its interaction with calf thymus DNA . The research highlighted the compound’s potential in DNA binding which is crucial for understanding the molecular mechanisms of gene regulation and could lead to the development of new drugs.
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics of the compound and its zinc complex were assessed to predict its pharmacokinetic properties . This information is vital for drug design and can help in predicting the success of the compound as a therapeutic agent.
Density Functional Theory (DFT) Analysis
DFT calculations were performed to determine the electronic parameters of the optimized structure of the compound, indicating its stability . This theoretical approach is essential for predicting the reactivity and properties of molecules in various scientific applications.
Molecular Docking Studies
Molecular docking studies have suggested that the zinc complex of the compound could be considered for the treatment of diseases like Alzheimer’s and Glaucoma . This application is significant in the field of medicinal chemistry where new therapeutic agents are constantly being sought.
Schiff Base Formation and Metal Complexes
The compound forms a Schiff base which can further complex with metals . These complexes have diverse applications ranging from catalysis in organic reactions to serving as models for biological systems.
Antimicrobial and Antidiabetic Activities
Derivatives of 4-aminophenol, which is structurally related to 4-Chloro-2-[(dimethylhydrazono)methyl]phenol, have been tested for antimicrobial and antidiabetic activities . Such studies are crucial for discovering new treatments for infectious diseases and diabetes.
Anion Sensing Studies
The compound has been used in anion sensing studies, which are important for environmental monitoring and diagnostics . Anion sensors are used to detect pollutants or diagnose diseases by identifying specific ions in a sample.
Crystal Structure Analysis
Understanding the crystal structure of compounds like 4-Chloro-2-[(dimethylhydrazono)methyl]phenol is essential for material science applications, where the arrangement of atoms affects the material’s properties .
Eigenschaften
IUPAC Name |
4-chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)11-6-7-5-8(10)3-4-9(7)13/h3-6,13H,1-2H3/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTCJZXPKUPBKW-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C\C1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride](/img/structure/B1461090.png)


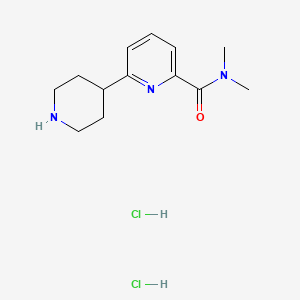
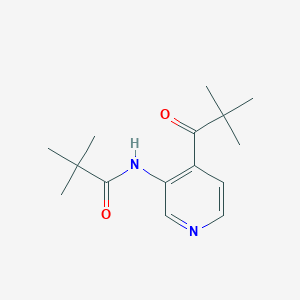
![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)
![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)
